6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a hydroxycyclohexyl group, and a piperidinylmethyl group attached to a dihydropyrimidinone core. Its intricate structure suggests it may have interesting chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism.
Mode of Action
This compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation leads to changes in the expression of genes regulated by FXR.
Biochemical Pathways
The activation of FXR affects several biochemical pathways. Most notably, it influences lipid metabolism, leading to lowering of low-density lipoprotein (LDL) and triglycerides, and raising of high-density lipoprotein (HDL) . These changes can have significant effects on overall lipid levels in the body.
Result of Action
The result of the compound’s action is a modulation of lipid levels in the body. By activating FXR, the compound promotes a decrease in LDL and triglycerides and an increase in HDL . These changes can help manage dyslipidemia, a condition characterized by abnormal lipid levels in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the cyclopropyl group: This can be done through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Attachment of the piperidinylmethyl group: This step may involve the alkylation of the dihydropyrimidinone core with a piperidinylmethyl halide under basic conditions.
Introduction of the hydroxycyclohexyl group: This can be achieved through nucleophilic substitution reactions, where a hydroxycyclohexyl halide reacts with the piperidinylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidinylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a candidate for the development of new therapeutic agents targeting specific biological pathways.
Industry: As an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)oxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid: A compound with a similar cyclopropyl and piperidinyl structure but different core and functional groups.
Indole derivatives: Compounds with similar biological activities and structural features.
Uniqueness
6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
6-cyclopropyl-3-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-18-4-2-1-3-17(18)21-9-7-14(8-10-21)12-22-13-20-16(11-19(22)24)15-5-6-15/h11,13-15,17-18,23H,1-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMACDSSHFIKBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)CN3C=NC(=CC3=O)C4CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.